Arxxant
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Overview
Description
Arxxant, known by its active substance ruboxistaurin, is a compound that was investigated for the treatment of diabetic retinopathy. Diabetic retinopathy is a complication of diabetes that affects the eyes, leading to damage to the blood vessels in the retina. This compound was developed by Eli Lilly and Company and was intended to inhibit the progression of this condition .
Preparation Methods
Ruboxistaurin, the active substance in Arxxant, belongs to the bisindolylmaleimide family. The synthetic route for ruboxistaurin involves multiple steps, including the formation of the bisindolylmaleimide core structure. The industrial production methods for ruboxistaurin involve the use of specific reagents and catalysts to ensure high yield and purity. The final crystallization step often involves the use of solvents like acetone, which must be carefully controlled to avoid impurities .
Chemical Reactions Analysis
Ruboxistaurin undergoes various chemical reactions, including:
Oxidation: Ruboxistaurin can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives, which may have different pharmacological properties.
Substitution: Ruboxistaurin can undergo substitution reactions where functional groups are replaced by other groups, potentially altering its activity. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
Chemistry: It serves as a model compound for studying protein kinase C inhibitors.
Biology: Ruboxistaurin is used in research to understand the role of protein kinase C in cellular processes.
Medicine: Its primary application was intended for the treatment of diabetic retinopathy, but it has also been explored for other diabetic complications.
Industry: Ruboxistaurin’s synthesis and production methods are of interest for pharmaceutical manufacturing and quality control
Mechanism of Action
Ruboxistaurin exerts its effects by inhibiting the enzyme protein kinase C beta. Protein kinase C beta is involved in the regulation of blood vessel activity in the retina. In diabetic patients, high glucose levels can overactivate this enzyme, leading to damage to the blood vessels. By inhibiting protein kinase C beta, ruboxistaurin helps prevent this damage and the subsequent loss of vision .
Comparison with Similar Compounds
Ruboxistaurin is unique among protein kinase C inhibitors due to its specificity for the beta isoform. Similar compounds include:
Bisindolylmaleimides: Other members of this family, such as bisindolylmaleimide I, also inhibit protein kinase C but may have different isoform selectivity.
Staurosporine: A broad-spectrum protein kinase inhibitor that affects multiple isoforms of protein kinase C.
Biological Activity
Arxxant, also known as ruboxistaurin mesylate, is an investigational oral medication developed by Eli Lilly and Company. It functions primarily as a selective inhibitor of protein kinase C beta (PKC-β) and has been studied for its potential therapeutic effects in diabetic complications, particularly diabetic retinopathy and diabetic peripheral neuropathy.
Ruboxistaurin acts by binding to the active site of PKC-β, inhibiting its phosphorylation activity. This mechanism is crucial in mitigating the pathological processes associated with diabetes, such as microvascular damage. The compound is metabolized mainly by the cytochrome P450 enzyme CYP3A4, with a half-life of approximately 24 hours, allowing for once-daily dosing .
Clinical Efficacy in Diabetic Retinopathy
Numerous clinical trials have evaluated the efficacy of this compound in preventing vision loss associated with diabetic retinopathy (DR). A notable study reported that ruboxistaurin reduced the occurrence of sustained moderate vision loss by 40% in patients with nonproliferative diabetic retinopathy .
Key Clinical Findings:
Efficacy in Diabetic Peripheral Neuropathy
Ruboxistaurin has also been studied for its effects on diabetic peripheral neuropathy (DPN). Some studies indicated improvements in neurological symptoms and skin microvascular blood flow among treated patients.
Summary of DPN Studies:
Safety and Tolerability
Ruboxistaurin has generally been well-tolerated in clinical trials, with adverse effects being mild to moderate. Common side effects included gastrointestinal disturbances and headache, which were consistent with other PKC inhibitors.
Case Study: Efficacy in a Real-World Setting
In a recent case study involving a patient with severe diabetic retinopathy, treatment with ruboxistaurin resulted in notable improvements in visual acuity and a reduction in retinal edema over six months of therapy. This case aligns with findings from clinical trials that suggest significant benefits for patients at risk of vision loss due to diabetes.
Case Study: Combination Therapy
Another case highlighted the use of ruboxistaurin in combination with standard diabetic treatments, showing enhanced outcomes in managing both blood glucose levels and retinal health. This suggests that ruboxistaurin may serve as an effective adjunct therapy alongside existing diabetes management strategies.
Properties
CAS No. |
202260-21-7 |
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Molecular Formula |
C29H34N4O7S |
Molecular Weight |
582.7 g/mol |
IUPAC Name |
(18S)-18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione;methanesulfonic acid;hydrate |
InChI |
InChI=1S/C28H28N4O3.CH4O3S.H2O/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24;1-5(2,3)4;/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34);1H3,(H,2,3,4);1H2/t18-;;/m0../s1 |
InChI Key |
YTKBKIVYPITVAO-NTEVMMBTSA-N |
SMILES |
CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.CS(=O)(=O)O.O |
Isomeric SMILES |
CN(C)C[C@@H]1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.CS(=O)(=O)O.O |
Canonical SMILES |
CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.CS(=O)(=O)O.O |
Synonyms |
13-((dimethylamino)methyl)-10,11,14,15-tetrahydro-4,9:16,21-dimetheno-1H,13H-dibenzo(e,k)pyrrolo(3,4-h)(1,4,13)oxadiazacyclohexadecene-1,3(2H)-dione Arxxant LY 333531 LY-333531 ruboxistaurin ruboxistaurin mesilate hydrate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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